1-Methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique molecular structure, which integrates multiple functional groups, making it of significant interest in medicinal chemistry and organic synthesis. The compound is identified by its CAS number 1856074-89-9 and has a molecular formula of C₁₄H₂₃N₅, with a molecular weight of approximately 261.37 g/mol .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide detailed specifications and safety data sheets for researchers and manufacturers . The synthesis and characterization of such compounds are crucial for their applications in pharmaceuticals and other fields.
1-Methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its pyrazole rings. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis of 1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine features two interconnected pyrazole rings with various substituents that enhance its chemical reactivity and biological activity. The structural representation can be depicted using various chemical notation systems, including InChI and SMILES formats:
InChI=1S/C14H23N5/c1-10(2)19-12(8-13(16-19)11-4-5-11)9-15-14-6-7-18(3)17-14/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17)
CC(C)N1C(=CC(=N1)C2CC2)CNC3=NN(C=C3)C
.
The compound's molecular weight is approximately 261.37 g/mol with a density that remains to be determined due to limited data on physical properties. Further characterization may provide insights into its melting point and solubility characteristics.
The compound can undergo various chemical reactions typical for pyrazole derivatives:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Analytical techniques are essential for monitoring these transformations and confirming product identities.
The mechanism of action for 1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is primarily based on its interaction with biological targets such as enzymes or receptors. The pyrazole moiety can act as a ligand that binds to active sites on proteins or enzymes, potentially inhibiting their activity or modulating their function.
While specific physical properties such as boiling point and melting point are not well-documented in available literature, general characteristics can be inferred based on structural features:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃N₅ |
Molecular Weight | 261.37 g/mol |
Density | Not available |
The compound exhibits typical reactivity associated with amines and heterocycles:
The applications of 1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine span several fields:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9